1-Chloro-4-(1-chloroethoxy)benzene

Description

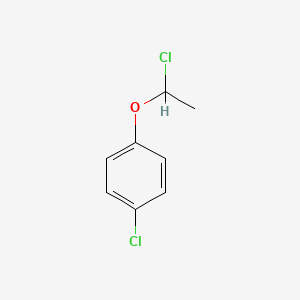

1-Chloro-4-(1-chloroethoxy)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a 1-chloroethoxy group (-OCH₂CH₂Cl) at the adjacent position. For instance, compounds like 1-chloro-4-ethoxybenzene (C₈H₉ClO, MW 156.61) and 1-(chloromethyl)-4-ethoxybenzene (C₉H₁₁ClO, MW 170.64) share structural similarities, differing in substituent groups (chloroethoxy vs. ethoxy or chloromethyl) . These variations influence reactivity, solubility, and applications in organic synthesis, such as serving as intermediates for pharmaceuticals or agrochemicals .

Properties

CAS No. |

3769-30-0 |

|---|---|

Molecular Formula |

C8H8Cl2O |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

1-chloro-4-(1-chloroethoxy)benzene |

InChI |

InChI=1S/C8H8Cl2O/c1-6(9)11-8-4-2-7(10)3-5-8/h2-6H,1H3 |

InChI Key |

VQZGQTSSDVJEKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC1=CC=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis remains a cornerstone for ether formation, leveraging nucleophilic substitution between an alkoxide and an alkyl halide. For this compound, this involves:

- Generation of 4-chlorophenoxide : 4-Chlorophenol is deprotonated using NaOH or K$$2$$CO$$3$$ in a polar aprotic solvent like dimethylformamide (DMF).

- Nucleophilic attack on 1-chloroethyl bromide : The phenoxide attacks 1-chloroethyl bromide, yielding the target ether.

Key Data :

Challenges and Optimization

- Alkyl halide reactivity : 1-Chloroethyl bromide’s primary structure limits SN2 efficiency. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Byproduct formation : Competing elimination reactions (e.g., forming ethylene) are mitigated by maintaining anhydrous conditions.

Chlorination of 4-Chlorophenoxyethane

Radical Chlorination Approach

Direct chlorination of the ethyl group in 4-chlorophenoxyethane (C$$6$$H$$4$$Cl-O-CH$$2$$CH$$3$$) introduces a chlorine atom at the 1-position of the ethoxy chain:

- Initiation : UV light or peroxides generate chlorine radicals.

- Propagation : Radicals abstract hydrogen from the ethyl group, followed by Cl$$_2$$ addition.

Key Data :

Directed Chlorination Using Lewis Acids

Aluminum chloride (AlCl$$_3$$) directs electrophilic chlorination to the ethoxy group’s terminal carbon:

- Coordination : AlCl$$_3$$ binds to the ethoxy oxygen, polarizing the C-O bond.

- Electrophilic attack : Cl$$^+$$ targets the β-carbon of the ethyl group.

Key Data :

Mitsunobu Reaction: Etherification of 4-Chlorophenol

The Mitsunobu reaction offers an alternative for sterically hindered substrates, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-chlorophenol with 1-chloroethanol:

$$

\text{4-Chlorophenol} + \text{1-Chloroethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

$$

Advantages :

- Stereochemical control : Retention of configuration at the chiral center.

- Yield : 80–90% in tetrahydrofuran (THF).

Industrial-Scale Synthesis: Process Intensification

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer during chlorination:

Solvent Recycling and Waste Reduction

- Dichloromethane recovery : Distillation achieves 90% solvent reuse.

- Byproduct management : Aqueous washes remove AlCl$$_3$$ residues.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Synthesis | 70–85 | 90–95 | Scalability | Low alkyl halide reactivity |

| Radical Chlorination | 60–70 | 85–90 | No need for pre-functionalized halides | Poor regioselectivity |

| Mitsunobu Reaction | 80–90 | 95–98 | High stereoselectivity | Cost of reagents |

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-chloroethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less chlorinated derivatives or completely remove the chlorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or ethers.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include dechlorinated benzene derivatives.

Scientific Research Applications

1-Chloro-4-(1-chloroethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-chloroethoxy)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, its chlorinated structure can interact with enzymes and proteins, potentially leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-chloro-4-(1-chloroethoxy)benzene with structurally related compounds:

Physicochemical Properties

- Boiling Points/Solubility: Chlorinated ethoxy groups increase molecular weight and hydrophobicity compared to non-chlorinated analogs. For example, 1-chloro-4-ethoxybenzene is soluble in CCl₄ and CS₂, as evidenced by IR spectroscopy .

- Spectral Data :

Key Research Findings

- Synthetic Challenges: Reactions involving chlorinated ethoxy groups often require precise conditions. For example, reductions of nitro-substituted analogs (e.g., 1-chloro-4-[(4-nitrophenoxy)methyl]benzene) with Fe/HCl or SnCl₂ yield low-purity products, whereas Raney Ni provides better results .

- Environmental Impact : DDT derivatives like DDE and DDD demonstrate how chlorinated aromatic compounds persist in ecosystems, though this compound’s environmental fate remains less studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.